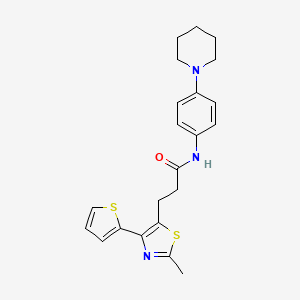

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(piperidin-1-yl)phenyl)propanamide

Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(piperidin-1-yl)phenyl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a thiophene ring at position 4. Its synthesis typically involves coupling reactions between thiazole intermediates and substituted phenylpropanamide derivatives under catalytic conditions .

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS2/c1-16-23-22(19-6-5-15-27-19)20(28-16)11-12-21(26)24-17-7-9-18(10-8-17)25-13-3-2-4-14-25/h5-10,15H,2-4,11-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFJGEFTESNNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(piperidin-1-yl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4OS2 |

| Molecular Weight | 426.6 g/mol |

| IUPAC Name | N-[4-(piperidin-1-yl)phenyl]-3-(2-methyl-4-thiophen-2-yl)-1,3-thiazol-5-ylpropanamide |

| CAS Number | 1049131-99-8 |

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole and thiophene demonstrate notable antimicrobial properties. The specific efficacy of this compound against various bacterial strains remains to be fully elucidated, but its structural analogs have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Properties : Compounds containing thiazole and thiophene moieties are often associated with anti-inflammatory effects. This compound may modulate inflammatory pathways, although detailed studies are required to confirm these effects.

- Anticancer Potential : The anticancer activity of similar compounds has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to determine the specific pathways influenced by this compound.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as inflammation and proliferation.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Case Studies

Several studies have explored the biological effects of related compounds:

- Antimicrobial Studies : A study indicated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .

- Anti-inflammatory Research : A recent investigation into thiazole derivatives demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro, hinting at a mechanism for their anti-inflammatory effects .

- Cancer Cell Line Studies : Research on structurally similar compounds revealed their capacity to induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-bearing propanamide derivatives. Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility : The piperidine group enhances water solubility compared to purely aromatic analogues (e.g., 9c ) .

- Thermal Stability : Melting points (mp) for the target compound are unreported, but related compounds like 7 (mp 98–99°C) and 9c (mp 160–162°C) suggest stability up to 100°C .

Molecular Docking and SAR Studies

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:

The synthesis requires precise control of reaction parameters, including temperature (e.g., reflux conditions) and pH, to avoid side reactions. Key intermediates should be validated using NMR (1H and 13C) and mass spectrometry to confirm structural integrity. Purification techniques like column chromatography or recrystallization in ethanol are essential for isolating the final product with >95% purity .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

Structural validation involves:

- 1H/13C NMR : To verify proton and carbon environments, particularly for distinguishing thiazole, thiophene, and piperidinyl moieties.

- IR Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).

- Elemental Analysis : To match experimental vs. theoretical C, H, N, S content (e.g., deviations <0.3% indicate purity) .

Basic: Which structural features of this compound suggest potential biological activity?

Methodological Answer:

The compound’s thiazole and thiophene rings are electron-rich, enabling π-π stacking with biological targets. The piperidinyl group enhances solubility and may interact with hydrophobic pockets in enzymes. The propanamide linker provides conformational flexibility, crucial for target binding .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

Use Design of Experiments (DoE) to systematically vary factors like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time. Response Surface Methodology (RSM) can identify optimal conditions. For example, highlights the use of fractional factorial designs to reduce trial runs by 40% while maintaining >85% yield .

Advanced: How can computational tools predict the compound’s reactivity or binding modes?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina can model interactions with targets (e.g., kinases or GPCRs), prioritizing residues like Asp/Glu for hydrogen bonding.

- Multiwfn : For electron density topology analysis (e.g., Laplacian of electron density at bond critical points) to assess stability of thiazole-thiophene conjugation .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays.

- Control for Solvent Effects : DMSO concentrations >1% may denature proteins, leading to false negatives.

- Dose-Response Curves : Ensure IC50 values are consistent across replicates (e.g., <15% variability) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Analog Synthesis : Modify the piperidinyl group (e.g., replace with morpholine) or thiophene substituents.

- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity. notes that quantum-chemical descriptors (HOMO/LUMO energies) improve model accuracy .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound binding.

- Knockdown/Overexpression : Compare activity in target-knockout vs. wild-type cells.

- SPR/Biacore : Measure binding kinetics (e.g., KD < 1 µM suggests high affinity) .

Basic: What analytical techniques are suitable for stability studies under varying pH/temperature?

Methodological Answer:

- HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of the amide bond at pH < 3).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for oral formulations) .

Advanced: How to design a robust in vivo pharmacokinetic (PK) study for this compound?

Methodological Answer:

- Dose Selection : Use allometric scaling from in vitro half-life (e.g., mouse dose = human equivalent dose × 12.3).

- LC-MS/MS Quantification : Achieve LOQ < 1 ng/mL for plasma samples.

- Compartmental Modeling : Fit PK data to a two-compartment model using software like Phoenix WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.